![molecular formula C12H17N3O2 B1299497 N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 842971-21-5](/img/structure/B1299497.png)
N-(2-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
“N-(2-methoxyphenyl)piperazine-1-carboxamide” is an effective blocker of striatal dopaminergic receptors in rat brain and is apparently the simplest chemical structure known to exert dopaminergic blocking activity . It exhibits pronounced antihypertensive and weak sympatholytic activities in experimental animals .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N-(2-methoxyphenyl)piperazine-1-carboxamide” is complex and requires advanced techniques for analysis .Chemical Reactions Analysis
The chemical reactions involving “N-(2-methoxyphenyl)piperazine-1-carboxamide” are diverse and can include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methoxyphenyl)piperazine-1-carboxamide” include a refractive index of 1.575, a boiling point of 130-133°C at 0.1 mmHg, a melting point of 35-40°C, and a density of 1.095 g/mL at 25°C .Scientific Research Applications
Synthesis of Antihypertensive Agents
N-(2-methoxyphenyl)piperazine-1-carboxamide: is a key intermediate in the synthesis of urapidil , an antihypertensive drug . Urapidil is used to treat essential hypertension and hypertensive emergencies due to its ability to lower peripheral blood pressure without affecting heart rate or intracranial pressure. It can cross the blood-brain barrier and activate the 5HT-1A receptor, providing central antihypertensive activity.
Neuroprotective Effects
This compound has been studied for its protective effects against neurotoxicity, particularly in the context of Alzheimer’s disease . It has shown potential as an acetylcholinesterase inhibitor, which is crucial for increasing central cholinergic neurotransmission, thereby alleviating symptoms associated with neurodegenerative diseases.
Aza-Michael Addition Reaction
In organic synthesis, N-(2-methoxyphenyl)piperazine-1-carboxamide is utilized in the Aza-Michael addition reaction to functionalize pyrazolylvinyl ketones . This reaction is significant for creating complex molecules with potential pharmacological applications.
Tröger’s Base Derivatives
The compound is used to prepare cyclic amine-substituted Tröger’s base derivatives . These derivatives have a wide range of applications, including as chiral ligands in asymmetric synthesis and as building blocks in supramolecular chemistry.
Functionalized Bis(mercaptoimidazolyl)borates
It serves as a precursor for the synthesis of functionalized bis(mercaptoimidazolyl)borates . These compounds are important in coordination chemistry and have applications in catalysis and materials science.
Dopamine Receptor Antagonism
N-(2-methoxyphenyl)piperazine-1-carboxamide: has been regarded as an antagonist of the dopamine receptor . Its effects on the dopaminergic system make it a candidate for research in neuropsychiatric disorders and drug addiction.
Pharmaceutical Formulations
Due to its pharmacological properties, this compound is also involved in the development of various pharmaceutical formulations, including injections, oral capsules, and even eye drops . This versatility highlights its importance in medical applications.
Food and Perfumery Industries
While not directly related to N-(2-methoxyphenyl)piperazine-1-carboxamide , its structural analogs, particularly pyrazine derivatives, are used extensively in the food and perfumery industries due to their unique aromatic properties . This indicates the potential for this compound to be modified and used in similar applications.
Mechanism of Action
Target of Action
N-(2-methoxyphenyl)piperazine-1-carboxamide primarily targets the α1D and α1A adrenoceptors . These receptors play a crucial role in the regulation of various physiological processes, including smooth muscle contraction, neurotransmitter release, and cellular proliferation .
Mode of Action
This compound interacts with its targets by exhibiting high subtype-selectivity to both α1D and α1A adrenoceptors . The interaction results in the inhibition of cell viability and induction of apoptosis . Interestingly, these effects are α1-independent, suggesting that the compound may have additional targets or mechanisms of action .
Biochemical Pathways
It has been suggested that the compound induces apoptosis in an α1-independent manner This implies that it may affect pathways related to cell survival and death
Result of Action
N-(2-methoxyphenyl)piperazine-1-carboxamide exhibits significant cell viability inhibition and apoptotic induction .
Action Environment
Safety and Hazards
“N-(2-methoxyphenyl)piperazine-1-carboxamide” is classified as causing serious eye damage and skin corrosion . It is recommended to avoid breathing it, wash skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and call a poison center or doctor immediately if exposed or concerned .
Future Directions
Recent developments in the synthesis of piperazine derivatives, including “N-(2-methoxyphenyl)piperazine-1-carboxamide”, have focused on new methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These developments suggest promising future directions for research and application of this compound.
properties
IUPAC Name |
N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-5-3-2-4-10(11)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHZEKUNXNECCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)piperazine-1-carboxamide |
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